

An In-depth Technical Guide to 5-Bromovaleronitrile: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: 5-Bromovaleronitrile

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This technical guide provides a comprehensive overview of **5-Bromovaleronitrile**, a versatile bifunctional molecule utilized in a variety of organic syntheses. This document details its core physicochemical properties, provides detailed experimental protocols for its synthesis and a key reaction, and includes a visual representation of the synthetic workflow.

Core Properties of 5-Bromovaleronitrile

5-Bromovaleronitrile, also known as 5-bromopentanenitrile, is a valuable building block in organic chemistry, featuring both a nitrile and a bromoalkane functional group. This unique structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[1]

Quantitative Data Summary

A summary of the key quantitative data for **5-Bromovaleronitrile** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ BrN	[2][3]
Molecular Weight	162.03 g/mol	[1][3][4][5]
CAS Number	5414-21-1	[2][4]
Appearance	Clear colorless to light yellow liquid	[4]
Density	1.388 g/mL at 25 °C	[4][6]
Boiling Point	110-111 °C at 12 mmHg	[6]
Refractive Index	n ₂₀ /D 1.478	[4][6]
Flash Point	110 °C (230 °F) - closed cup	[4]
Water Solubility	Slightly soluble (4.1 g/L at 25°C)	[6]

Synthesis of 5-Bromovaleronitrile

The synthesis of **5-Bromovaleronitrile** is commonly achieved through the reaction of 1,4-dibromobutane with sodium cyanide. This nucleophilic substitution reaction replaces one of the bromine atoms with a cyanide group.

Experimental Protocol: Synthesis of 5-Bromovaleronitrile

This protocol is based on established methods for the synthesis of alkyl nitriles from alkyl halides.

Materials:

- 1,4-dibromobutane
- Sodium cyanide (NaCN)
- Phase transfer catalyst (e.g., a quaternary ammonium salt)

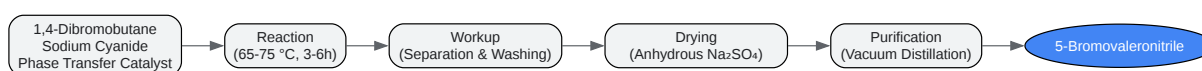
- Water
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

- In a reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a catalytic amount of a phase transfer catalyst.
- Prepare a 30% aqueous solution of sodium cyanide (1.2 molar equivalents).
- While stirring the reaction mixture, slowly add the sodium cyanide solution. Maintain the reaction temperature at approximately 65 ± 10 °C during the addition, which should take about 3 hours.^{[7][8]}
- After the addition is complete, continue to stir the mixture at 70 ± 5 °C for an additional 3 hours to ensure the reaction goes to completion.^{[7][8]}
- Cool the reaction mixture to room temperature, which will result in the separation of the organic and aqueous layers.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude **5-Bromovaleronitrile** by vacuum distillation to obtain the final product.^{[7][8]}

Synthetic Workflow for 5-Bromovaleronitrile

The following diagram illustrates the key steps in the synthesis and purification of **5-Bromovaleronitrile**.



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A flowchart depicting the synthesis and purification of **5-Bromovaleronitrile**.

Reactions of 5-Bromovaleronitrile: Synthesis of an N-Methylcadaverine Precursor

5-Bromovaleronitrile is a versatile intermediate. One of its common applications is in the synthesis of precursors for polyamines, such as N-methylcadaverine. The following protocol describes the synthesis of 5-(benzyl(methyl)amino)pentanenitrile, a key intermediate in an improved synthesis of N-methylcadaverine.[1]

Experimental Protocol: Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

Materials:

- **5-Bromovaleronitrile**
- N-methylbenzylamine
- Potassium carbonate (K_2CO_3)
- Potassium iodide (KI)
- Anhydrous ethanol

Procedure:

- Dissolve 49.9 mmol of N-methylbenzylamine in 150 mL of anhydrous ethanol in a reaction flask.[1]
- Add 74.67 mmol of potassium carbonate and 7.47 mmol of potassium iodide to the solution to create a suspension.[1]
- Heat the mixture to reflux.
- Dissolve 74.98 mmol of **5-Bromovaleronitrile** in 50 mL of anhydrous ethanol.[1]

- Add the **5-Bromovaleronitrile** solution dropwise to the refluxing suspension over a period of 3 hours.^[1]
- Continue to stir the reaction mixture under reflux for 72 hours.^[1]
- Upon completion, the resulting 5-(benzyl(methyl)amino)pentanenitrile can be isolated and purified using standard laboratory techniques. This intermediate can then be further processed to yield N-methylcadaverine.^[1]

This reaction showcases the utility of **5-Bromovaleronitrile** in introducing a cyanobutyl moiety, which can be subsequently transformed into other functional groups, highlighting its importance in the synthesis of complex organic molecules.

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